7-Chloro-imidazo[1,2-a]pyridine-3-carboxylic acid hydrazide, 95%
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Description
7-Chloro-imidazo[1,2-a]pyridine-3-carboxylic acid hydrazide is a derivative of imidazo[1,2-a]pyridine . Imidazo[1,2-a]pyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They have been recognized as a “drug prejudice” scaffold for their wide range of applications in medicinal chemistry .
Synthesis Analysis
A ligand-free method for Pd (OAc) 2 catalysed decarboxylative arylation of imidazo[1,2-a]pyridine-3-carboxylic acids with hetero(aryl) bromides has been developed . This method is applicable to a variety of (hetero)aryl bromides as coupling partners .Molecular Structure Analysis
The molecular structure of 7-Chloro-imidazo[1,2-a]pyridine-3-carboxylic acid hydrazide is represented by the linear formula: C8H5ClN2O2 . The InChI code for this compound is 1S/C8H5ClN2O2/c9-5-1-2-11-6(8(12)13)4-10-7(11)3-5/h1-4H, (H,12,13) .Chemical Reactions Analysis
Imidazo[1,2-a]pyridine-3-carboxylic acids can undergo decarboxylative arylation with (hetero)aryl halides . A few of the compounds synthesized using this protocol showed antibacterial activity against Staphylococcus aureus .Physical and Chemical Properties Analysis
The molecular weight of 7-Chloro-imidazo[1,2-a]pyridine-3-carboxylic acid hydrazide is 196.59 .Mechanism of Action
Target of Action
The primary targets of MFCD34168928, also known as 7-chloroimidazo[1,2-a]pyridine-3-carbohydrazide, are currently unknown. This compound belongs to the imidazo[1,2-a]pyridine class, which is known for its wide range of applications in medicinal chemistry . .
Mode of Action
Compounds in the imidazo[1,2-a]pyridine class are known to exhibit a variety of biological activities, suggesting that they may interact with multiple targets .
Result of Action
Some imidazo[1,2-a]pyridine derivatives have shown significant activity against multidrug-resistant tuberculosis (mdr-tb) and extensively drug-resistant tb (xdr-tb) , suggesting potential antimicrobial effects.
Future Directions
The World Health Organization has taken the initiative to develop new TB drugs . Imidazo[1,2-a]pyridine, an important fused bicyclic 5,6 heterocycle, has been recognized for its wide range of applications in medicinal chemistry . Therefore, derivatives of imidazo[1,2-a]pyridine, such as 7-Chloro-imidazo[1,2-a]pyridine-3-carboxylic acid hydrazide, may have potential in future drug discovery research, particularly in the field of antituberculosis agents .
Properties
IUPAC Name |
7-chloroimidazo[1,2-a]pyridine-3-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN4O/c9-5-1-2-13-6(8(14)12-10)4-11-7(13)3-5/h1-4H,10H2,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAUUBFRXGWWGJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC=C2C(=O)NN)C=C1Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN4O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.62 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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